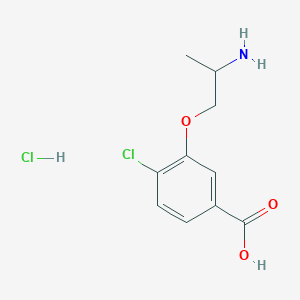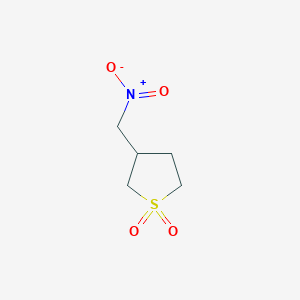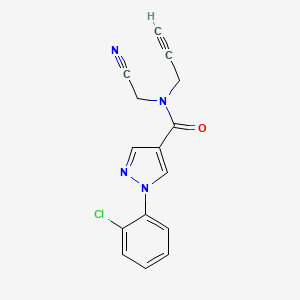
3-(2-Aminopropoxy)-4-chlorobenzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-Aminopropoxy)-4-chlorobenzoic acid;hydrochloride” is a complex organic molecule. It likely contains an amino group (-NH2), a propoxy group (-OCH2CH2CH3), a chloro group (-Cl), and a carboxylic acid group (-COOH). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other aminopropoxy and chlorobenzoic acid compounds. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method for forming carbon-carbon bonds in organic compounds .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The amino group could participate in acid-base reactions, the carboxylic acid group could undergo reactions typical of carboxylic acids (like esterification), and the chloro group could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Photodecomposition Studies : Research on chlorobenzoic acids, including studies on their photodecomposition under ultraviolet irradiation, contributes to understanding environmental degradation processes. Such studies indicate how chlorobenzoic acids can transform into hydroxybenzoic acids, showcasing the potential for environmental remediation techniques or the study of natural degradation pathways (Crosby & Leitis, 1969).
Synthesis of Amino Acids and Derivatives : Research into the synthesis of non-proteinogenic cyclic alpha-amino acids and their derivatives illustrates the chemical versatility of compounds related to 3-(2-Aminopropoxy)-4-chlorobenzoic acid. These syntheses are crucial for developing pharmaceuticals and studying biological processes (Liang & Datta, 2005).
Molecular-Scale Hybrids and Luminescence : The modification of chlorobenzoic acid derivatives to create organic-inorganic molecular-based hybrid materials demonstrates the potential for developing new materials with unique photophysical properties. Such materials have applications in optoelectronics and sensor technology (Yan & Wang, 2007).
Antimicrobial Activity : The synthesis of Schiff base ligands from chlorobenzoic acids and their metal complexes, investigated for antimicrobial activity, highlights the potential for developing new antibacterial and antifungal agents. This research contributes to the ongoing search for novel compounds to combat resistant microbial strains (El–Wahab, 2007).
Advanced Materials Development : Studies on the synthesis of polyesters and copolyesters incorporating amino acid moieties, as well as research into new dopants for polyaniline, demonstrate the role of chlorobenzoic acid derivatives in developing advanced materials with potential applications in biodegradable plastics, electronics, and more (Wang & Nakamura, 1994); (Amarnath & Palaniappan, 2005).
properties
IUPAC Name |
3-(2-aminopropoxy)-4-chlorobenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-9-4-7(10(13)14)2-3-8(9)11;/h2-4,6H,5,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPVMOXZOBYVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)C(=O)O)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropoxy)-4-chlorobenzoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2587147.png)
![5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2587150.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2587151.png)

![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)
